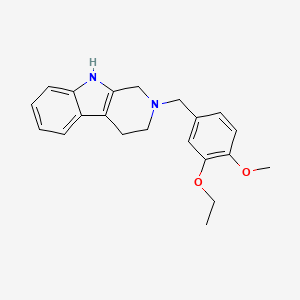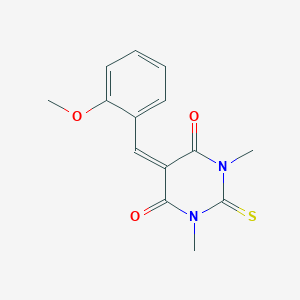
2-(3-ethoxy-4-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-ethoxy-4-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline, also known as EMB, is a beta-carboline alkaloid that has been found to possess various biological activities. EMB has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
作用機序
2-(3-ethoxy-4-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline exerts its biological effects through various mechanisms. 2-(3-ethoxy-4-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been found to inhibit the activity of various enzymes, including topoisomerase I and II, which are involved in DNA replication and repair. 2-(3-ethoxy-4-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline has also been found to modulate the activity of various signaling pathways, including the MAPK and PI3K/Akt pathways. Additionally, 2-(3-ethoxy-4-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been found to interact with various receptors, including the serotonin and dopamine receptors, which can contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2-(3-ethoxy-4-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been found to modulate various biochemical and physiological processes, including cell proliferation, apoptosis, oxidative stress, and inflammation. 2-(3-ethoxy-4-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. 2-(3-ethoxy-4-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline has also been found to inhibit the production of pro-inflammatory cytokines and oxidative stress markers, which can contribute to the development of various diseases. Additionally, 2-(3-ethoxy-4-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been found to protect neurons against oxidative stress and prevent the formation of amyloid-beta plaques, which are associated with Alzheimer's disease.
実験室実験の利点と制限
2-(3-ethoxy-4-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline has several advantages for lab experiments. 2-(3-ethoxy-4-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline is relatively easy to synthesize, and its purity can be improved through column chromatography. Additionally, 2-(3-ethoxy-4-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been extensively studied for its biological activities, which can facilitate the design of experiments. However, 2-(3-ethoxy-4-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline also has some limitations for lab experiments. 2-(3-ethoxy-4-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline has low solubility in water, which can limit its use in aqueous solutions. Additionally, 2-(3-ethoxy-4-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline can exhibit cytotoxic effects at high concentrations, which can affect cell viability and experimental outcomes.
将来の方向性
There are several future directions for the study of 2-(3-ethoxy-4-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline. One potential direction is to investigate the potential of 2-(3-ethoxy-4-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Another potential direction is to investigate the mechanisms underlying the biological activities of 2-(3-ethoxy-4-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline, including its interactions with various receptors and signaling pathways. Additionally, future studies can investigate the pharmacokinetics and toxicity of 2-(3-ethoxy-4-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline to determine its safety and efficacy as a therapeutic agent.
合成法
2-(3-ethoxy-4-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline can be synthesized through the condensation reaction between 3-ethoxy-4-methoxybenzaldehyde and tryptamine in the presence of a suitable acid catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield 2-(3-ethoxy-4-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline. The purity of the synthesized 2-(3-ethoxy-4-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline can be improved through column chromatography.
科学的研究の応用
2-(3-ethoxy-4-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been found to possess various biological activities, including anticancer, anti-inflammatory, antioxidant, and neuroprotective effects. 2-(3-ethoxy-4-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. 2-(3-ethoxy-4-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline has also been found to inhibit the production of pro-inflammatory cytokines and oxidative stress markers, which can contribute to the development of various diseases. Additionally, 2-(3-ethoxy-4-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been found to protect neurons against oxidative stress and prevent the formation of amyloid-beta plaques, which are associated with Alzheimer's disease.
特性
IUPAC Name |
2-[(3-ethoxy-4-methoxyphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-3-25-21-12-15(8-9-20(21)24-2)13-23-11-10-17-16-6-4-5-7-18(16)22-19(17)14-23/h4-9,12,22H,3,10-11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIYZTHFIMQURX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCC3=C(C2)NC4=CC=CC=C34)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198664 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(3-ethoxy-4-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(dimethylamino)sulfonyl]-N-isopropylbenzamide](/img/structure/B5804750.png)
![4-fluoro-N-{4-[(methylamino)sulfonyl]phenyl}benzamide](/img/structure/B5804764.png)
![N-(2-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5804765.png)

![2-(1-naphthyl)-N'-[(2-phenylbutanoyl)oxy]ethanimidamide](/img/structure/B5804775.png)
![2-(3,4-dimethoxyphenyl)-N-methyl-N-[(5-methyl-2-furyl)methyl]ethanamine](/img/structure/B5804782.png)
![2-(4-fluorophenyl)-3-[2-methoxy-4-(4-morpholinyl)phenyl]acrylonitrile](/img/structure/B5804798.png)
![3-(4-methoxyphenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5804799.png)
![N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B5804804.png)
![5,5-dimethyl-2-[(4-morpholinylcarbonyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B5804807.png)
![N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5804814.png)
![2,5,7-trimethyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5804820.png)
